3-(2-fluorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
2-[(2-fluorophenyl)methyl]-6-(furan-2-ylmethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O3/c1-13-10-26-17-18(23-20(26)25(13)12-15-7-5-9-30-15)24(2)21(29)27(19(17)28)11-14-6-3-4-8-16(14)22/h3-10H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOIJFXTDAQWFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)CC5=CC=CC=C5F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include alkyl halides, metal catalysts, and base conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazopurine derivatives .
Scientific Research Applications
3-(2-fluorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-(2-fluorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Substituent Effects at Position 3: Fluorinated benzyl groups (2- or 4-fluoro) enhance receptor-binding specificity compared to chlorinated or non-halogenated analogs . The 2-fluorobenzyl group in the target compound may improve metabolic stability over 4-fluorobenzyl derivatives due to reduced steric hindrance .
Substituent Effects at Position 8: Bulky groups (e.g., dihydroisoquinolinylbutyl in ) correlate with PDE inhibition, while aromatic substituents (e.g., furan-2-ylmethyl, methoxyphenyl) are associated with kinase or TGF-β activity . The furan-2-ylmethyl group in the target compound likely enhances π-π stacking interactions in enzyme active sites compared to aliphatic chains .
Methylation Patterns :
- Methyl groups at positions 1 and 7 (shared by the target compound and ) reduce oxidative metabolism, improving bioavailability in vivo .
Kinase Inhibition Potential
The furan-2-ylmethyl substituent in the target compound shares structural similarity with 8-(2-methoxyphenyl) derivatives reported to inhibit EGFR and other tyrosine kinases (IC50 values < 100 nM) . However, the absence of a cyanophenyl group at position 7 (as in ) may reduce selectivity for specific kinase isoforms.
Phosphodiesterase (PDE) Modulation
While the target compound lacks the extended alkyl-isoquinoline chain critical for PDE4B1/PDE10A inhibition (as in ), its furan group may weakly interact with PDE catalytic domains, necessitating further enzymatic assays.
TGF-β Suppression
Chlorinated benzyl analogs (e.g., ) exhibit TGF-β inhibitory activity, suggesting that fluorinated derivatives like the target compound could show similar or improved efficacy due to enhanced electronegativity .
Biological Activity
3-(2-fluorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H22F2N4O2
- Molecular Weight : 421.44 g/mol
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes involved in neurotransmission and cellular signaling. It has been studied for its potential as an antidepressant and anxiolytic agent. The compound exhibits affinity for serotonin receptors (5-HT1A and 5-HT7), which are crucial in mood regulation and anxiety response.
Pharmacological Effects
Antidepressant Activity :
Research indicates that derivatives of imidazo[2,1-f]purine compounds can act as potential antidepressants. Specifically, studies have shown that certain derivatives exhibit significant activity in the forced swim test (FST) in mice, demonstrating their potential efficacy in treating depression. For instance, a derivative with similar structural features was found to have greater potency than the standard anxiolytic drug diazepam at a dosage of 2.5 mg/kg .
Anxiolytic Effects :
The compound has also been evaluated for its anxiolytic properties. In animal models, it demonstrated effects comparable to established anxiolytics, suggesting that it may modulate anxiety-related behaviors through serotonin receptor pathways.
Inhibitory Activity
The compound is noted for its inhibitory effects on phosphodiesterases (PDEs), particularly PDE4B and PDE10A. These enzymes play a crucial role in regulating intracellular signaling pathways by hydrolyzing cyclic nucleotides (cAMP and cGMP). Inhibition of these enzymes can lead to increased levels of these signaling molecules, enhancing neuronal signaling and potentially improving mood disorders.
Research Findings
Case Studies
- Forced Swim Test (FST) : In a study evaluating various imidazo[2,1-f]purine derivatives, one compound exhibited significant reductions in immobility time compared to control groups, indicating potential antidepressant properties.
- Anxiety Models : In models assessing anxiety-like behavior (e.g., elevated plus maze), compounds similar to 3-(2-fluorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione showed reduced anxiety behaviors compared to baseline measures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
